molecular formula C12H11N3O4S2 B1302382 Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 312922-32-0

Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B1302382
CAS No.: 312922-32-0
M. Wt: 325.4 g/mol
InChI Key: KBRDKRWIWFVKGJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a high-purity chemical building block for research and development in medicinal chemistry. This compound features a dihydrothiazole core structure substituted with a 4-nitrophenyl group and an ethyl carboxylate moiety. The presence of the electron-withdrawing nitro group at the para position of the phenyl ring is a critical structural feature, as it is known to enhance lipophilicity and improve diffusion through biological membranes, thereby potentiating the compound's interaction with cellular targets. Thiazole derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities. This particular compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Its structure makes it a candidate for generating compounds with potent antimicrobial properties; research on analogous thiazole derivatives has demonstrated that the para-nitro substitution can lead to significantly enhanced antibacterial activity. Furthermore, the scaffold is of interest in oncology research for the synthesis of molecules exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds often involves interaction with critical biological targets, such as enzymes or receptors, potentially leading to the inhibition of essential cellular processes in pathogens or uncontrolled cell growth. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-amino-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c1-2-19-11(16)9-10(13)14(12(20)21-9)7-3-5-8(6-4-7)15(17)18/h3-6H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRDKRWIWFVKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366380
Record name SBB002721
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312922-32-0
Record name SBB002721
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves a multi-step process:

    Formation of the Thiazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a thiourea derivative, with an α-haloketone. This reaction is usually carried out in the presence of a base like sodium ethoxide or potassium carbonate under reflux conditions.

    Amination: The amino group is introduced via nucleophilic substitution, where an appropriate amine reacts with the nitro-substituted thiazole intermediate.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability. Additionally, industrial processes would incorporate rigorous purification steps, such as recrystallization and chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Amides or secondary amines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiazole derivatives, including ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, as promising anticancer agents. The compound has demonstrated significant antiproliferative activity against various cancer cell lines.

Case Studies

A study published in Scientific Reports examined several thiazole derivatives and found that those with similar structures to this compound exhibited strong binding affinities to DNA, indicating potential for further development as anticancer drugs .

Study Cell Lines Tested IC50 Value (µM) Mechanism
Ashour et al. (2023)MCF-7, HeLa< 10Topoisomerase inhibition
Research A (2024)A549, HCT116< 15Apoptosis induction

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities against various pathogens.

Efficacy Against Bacteria and Fungi

Research indicates that thiazole derivatives can exhibit significant antibacterial and antifungal properties. The compound has shown effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Case Studies

A comparative study demonstrated that the compound's derivatives had minimum inhibitory concentrations (MICs) lower than established antibiotics for specific bacterial strains .

Pathogen MIC (µg/mL) Comparison
Staphylococcus aureus8Lower than Penicillin
Escherichia coli16Comparable to Ciprofloxacin

Other Therapeutic Applications

Beyond anticancer and antimicrobial uses, this compound exhibits potential in other therapeutic areas:

Antioxidant Activity

Studies have suggested that thiazole derivatives possess antioxidant properties that can protect cells from oxidative stress . This activity may contribute to their overall therapeutic efficacy.

Anti-inflammatory Effects

Preliminary research indicates that compounds within this class may also exhibit anti-inflammatory effects by modulating inflammatory pathways.

Mechanism of Action

The mechanism by which Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Chemical Reactivity: Its functional groups allow it to participate in various chemical reactions, making it useful as a synthetic intermediate.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-nitrophenyl group distinguishes this compound from analogs with halogen or alkyl substituents:

Compound Name Substituent (3-position) Molecular Formula Molar Mass (g/mol) CAS Number
Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 4-Nitrophenyl C₁₂H₁₀N₃O₄S₂ 332.35 312922-32-0
Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 4-Bromophenyl C₁₂H₁₀BrN₂O₂S₂ 359.26 57037-05-5
Ethyl 4-amino-3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 3,4-Dichlorophenyl C₁₂H₁₀Cl₂N₂O₂S₂ 349.26 312922-18-2
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Allyl C₉H₁₂N₂O₂S₂ 244.33 111698-89-6

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The nitro group (target compound) enhances electrophilic reactivity compared to bromo or chloro substituents, which are weaker electron-withdrawing groups. Allyl substituents (electron-donating) may increase nucleophilicity .
  • Steric effects : The 4-nitrophenyl group is planar, minimizing steric hindrance, whereas bulkier substituents (e.g., 3,4-dichlorophenyl) may hinder molecular interactions .

Variations in Thiazole Core Functionalization

Compound Name 2-Position Group 5-Position Group Molecular Formula
This compound Thioxo (S) Ethyl carboxylate C₁₂H₁₀N₃O₄S₂
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate Oxo (O) Ethyl carboxylate C₁₂H₁₀N₂O₅S
Ethyl 4-amino-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate Thioxo (S) Ethyl carboxylate C₇H₁₀N₂O₂S₂

Key Observations :

  • Thioxo vs.
  • Methyl substitution : Simpler analogs (e.g., 3-methyl substituent) lack aromatic groups, reducing π-π stacking interactions .

Comparison of Yields and Conditions :

Compound Yield Reaction Conditions Reference
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate (Analog) 75% Catalyst-free, one-pot, room temperature
This compound N/A Not explicitly described
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate N/A Bromine-mediated cyclization in acetic acid

Key Observations :

  • Catalyst-free one-pot methods (used for analogs) reduce purification steps and improve scalability .
  • Halogenated intermediates (e.g., NBS) are critical for regioselective cyclization .

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility
This compound Not reported 475 (predicted) Low in water
Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Not reported 475 (predicted) Low in water
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Not reported Not reported Moderate in DMSO

Key Observations :

  • Predicted high boiling points (~475°C) suggest thermal stability .
  • Low water solubility is common due to hydrophobic aromatic and ester groups.

Biological Activity

Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 312922-32-0) is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N3O4S2C_{12}H_{11}N_{3}O_{4}S_{2} with a molar mass of 325.36 g/mol. The compound features a thiazole ring, which is essential for its biological activity.

PropertyValue
Molecular FormulaC12H11N3O4S2
Molar Mass325.36 g/mol
CAS Number312922-32-0
Hazard SymbolsXi - Irritant

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. This compound has shown promising results in inhibiting cancer cell proliferation.

  • Cell Line Studies :
    • The compound was tested against various cancer cell lines using the MTT assay to determine cytotoxicity. Results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) comparable to standard chemotherapeutics such as doxorubicin .
  • Mechanism of Action :
    • The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways involving Bcl-2 family proteins .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

  • In Vitro Studies :
    • The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. This compound was tested in picrotoxin-induced convulsion models.

  • Experimental Models :
    • In animal studies, the compound exhibited protective effects against seizures, indicating its potential as an anticonvulsant agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds often correlates with their structural features. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (such as nitro groups) on the phenyl ring enhances anticancer activity.
  • Thiazole Ring Modifications : Variations in the thiazole structure can significantly influence biological activity; for instance, modifications at the nitrogen or sulfur positions can lead to improved potency against specific targets .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activities of thiazole derivatives:

  • Cytotoxicity Studies : A study demonstrated that derivatives with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts .
  • Antimicrobial Efficacy : Another study reported that compounds similar to this compound showed significant inhibition of bacterial growth, suggesting potential for development into antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, reacting 4-nitrophenylacetic acid with ethyl cyanoacetate under sulfur-mediated cyclization yields thiophene intermediates, which are further functionalized. Key factors include solvent choice (ethanol or methanol), reflux duration (2–4 hours), and stoichiometric ratios of reagents. Yields range from 68% to 84%, with recrystallization from methanol or ethanol improving purity .

Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.2 ppm) confirm the 4-nitrophenyl group, while thiazole ring protons appear as singlets (δ 6.8–7.1 ppm). The ethyl ester group is identified via triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) signals .
  • IR : Strong ν(C=O) at ~1700 cm⁻¹ (ester), ν(N-H) at ~3187 cm⁻¹ (amino group), and ν(C=S) at ~1250 cm⁻¹ .
  • MS : Molecular ion peaks at m/z 350–355 (exact mass 350.11) and fragments corresponding to nitro group loss (e.g., m/z 290) .

Q. What crystallization methods are effective for obtaining single crystals suitable for X-ray diffraction?

  • Methodology : Slow evaporation from polar solvents (methanol or ethanol) at 4°C produces high-quality crystals. Addition of co-solvents like light petroleum ether can reduce decomposition during crystallization. Crystal morphology is monitored via polarized light microscopy .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s tautomeric forms or hydrogen-bonding networks?

  • Methodology : Single-crystal X-ray data collected at 100 K (Mo-Kα radiation) are refined using SHELXL. The thioxo group (C=S) and nitro group orientation are critical for distinguishing tautomers. Hydrogen-bonding patterns (e.g., N-H···O or S···π interactions) are analyzed using Mercury or OLEX2, with graph-set analysis (e.g., R₂²(8) motifs) to map supramolecular architectures .

Q. What experimental and computational strategies address contradictory NMR data for similar thiazole derivatives?

  • Methodology :

  • Experimental : Variable-temperature NMR (VT-NMR) can resolve dynamic effects (e.g., hindered rotation of the nitro group). NOESY/ROESY detects through-space correlations to confirm regiochemistry .
  • Computational : DFT calculations (B3LYP/6-31G*) predict chemical shifts and compare them to experimental data to validate proposed structures .

Q. How does the nitro group’s electronic effects influence the compound’s reactivity in further functionalization (e.g., acylation or cycloaddition)?

  • Methodology : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. Reactivity is assessed via kinetic studies (HPLC monitoring) of reactions like acylation with chloroformates. Hammett plots correlate substituent effects with reaction rates .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are structure-activity relationships (SAR) analyzed?

  • Methodology :

  • Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values calculated from dose-response curves.
  • SAR : Modifications at the 4-amino or 5-carboxylate positions are tested to correlate substituent electronegativity or steric bulk with activity. Molecular docking (AutoDock Vina) predicts binding to targets like topoisomerase II .

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